Methyl 3-carbamoylbenzoate

Organic synthesis Purification Solid-state properties

Methyl 3-carbamoylbenzoate (CAS 106748-24-7) is a meta-substituted benzoic acid derivative bearing both a methyl ester and a primary carbamoyl (–CONH₂) group. With a molecular formula of C₉H₉NO₃ and a molecular weight of 179.17 g/mol, it is a white to off‑white solid (melting point 147–150 °C).

Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
CAS No. 106748-24-7
Cat. No. B027124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-carbamoylbenzoate
CAS106748-24-7
Molecular FormulaC9H9NO3
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC(=C1)C(=O)N
InChIInChI=1S/C9H9NO3/c1-13-9(12)7-4-2-3-6(5-7)8(10)11/h2-5H,1H3,(H2,10,11)
InChIKeyMNDFXDXRMYURMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Carbamoylbenzoate (CAS 106748-24-7) – Meta-Substituted Bifunctional Benzoate Building Block


Methyl 3-carbamoylbenzoate (CAS 106748-24-7) is a meta-substituted benzoic acid derivative bearing both a methyl ester and a primary carbamoyl (–CONH₂) group. With a molecular formula of C₉H₉NO₃ and a molecular weight of 179.17 g/mol, it is a white to off‑white solid (melting point 147–150 °C) . Its dual functionality enables selective stepwise transformations in multi‑step organic synthesis, making it a versatile intermediate for pharmaceutical and fine‑chemical applications where orthogonal reactivity of the ester and amide groups is required [1]. Commercial availability ranges from 95 % to ≥98 % purity from multiple global suppliers .

Why Regioisomeric or Functional‑Group Substitution Fails for Methyl 3-Carbamoylbenzoate


Methyl 3-carbamoylbenzoate is often grouped with other simple benzamide esters, but critical differences in regiochemistry and functionality make generic substitution problematic. The meta‑carbamoyl group imparts a distinct electronic profile that governs electrophilic aromatic substitution regioselectivity and hydrogen‑bonding patterns, directly affecting downstream synthetic outcomes . Furthermore, the bifunctional ester–amide architecture provides orthogonal reactivity that is absent in the corresponding benzoic acid (which lacks the methyl ester) or the 3‑amino analogue (which replaces the amide with a nucleophilic amine). These structural nuances translate into measurable differences in melting point, logP, and solubility that can alter purification protocols, formulation behaviour, and ultimately the suitability of the compound for a given synthetic route or biological assay .

Quantitative Differentiation Evidence for Methyl 3-Carbamoylbenzoate vs. Closest Structural Analogs


Melting‑Point Gap Between Meta and Para Carbamoyl Regioisomers

Methyl 3‑carbamoylbenzoate (meta isomer) melts at 147–150 °C , whereas its para counterpart, methyl 4‑carbamoylbenzoate (CAS 6757‑31‑9), melts at 201 °C . This 51–54 °C difference is large enough to enable selective crystallisation and simplified purification of reaction mixtures that contain both regioisomers. In procurement terms, the lower melting point also means that the meta isomer can be processed and dried at lower temperatures, reducing the risk of thermal degradation of heat‑sensitive intermediates.

Organic synthesis Purification Solid-state properties

LogP Differential Between Carbamoyl and Amino Analogues

Methyl 3‑carbamoylbenzoate has a measured/calculated logP of ~1.0–1.3 . In contrast, methyl 3‑aminobenzoate (CAS 4518‑10‑9), which replaces the amide with a primary amine, is more polar and has a significantly lower logP (estimated ~0.5–0.8) . While methyl 3‑aminobenzoate is a common starting material for dye and anaesthetic intermediates, the higher lipophilicity of methyl 3‑carbamoylbenzoate translates into better solubility in organic solvents and potentially improved membrane permeability in biological assays. This logP difference can be critical when selecting an intermediate for a lipophilic synthetic pathway or a prodrug strategy.

Lipophilicity Drug design ADME prediction

Orthogonal Bifunctional Reactivity vs. Mono‑Functional Acid or Ester‑Only Analogs

Methyl 3‑carbamoylbenzoate carries two distinct carbonyl‑based functional groups: a methyl ester (–COOCH₃) and a primary amide (–CONH₂). This contrasts with 3‑carbamoylbenzoic acid (CAS 4481‑28‑1), which has a free carboxylic acid that can interfere with amide‑forming reactions, and with methyl 3‑(methylcarbamoyl)benzoate (CAS 23668‑00‑0), where the secondary amide alters both hydrogen‑bond donor count and steric environment [1]. The orthogonal reactivity of the target compound allows, for example, selective reduction or aminolysis of the ester while the amide remains intact, or vice‑versa. In practice, this bifunctionality reduces the number of protecting‑group steps required in multi‑step sequences, directly translating into shorter synthetic routes and higher overall yields .

Organic synthesis Chemoselectivity Protecting‑group strategy

Matrix Metalloproteinase (MMP) Inhibitory Activity – Qualitative Differentiation

Methyl 3‑carbamoylbenzoate is described as a matrix metalloproteinase (MMP) inhibitor, with literature reporting effectiveness in models of Alzheimer’s disease and other neurodegenerative conditions . In contrast, its closest structural analogs—methyl 4‑carbamoylbenzoate and methyl 3‑aminobenzoate—are not similarly annotated as MMP inhibitors in authoritative databases. While head‑to‑head IC₅₀ data for the target compound against specific MMP isoforms are not publicly available from peer‑reviewed primary studies, the specific MMP‑inhibitor designation represents a qualitative differentiation that may guide procurement for biological screening projects focused on extracellular matrix remodelling or neuroinflammation.

MMP inhibition Alzheimer’s disease Neurodegeneration

GHS Hazard Profile and Safe‑Handling Differentiation

According to its Safety Data Sheet, methyl 3‑carbamoylbenzoate is classified as harmful if swallowed (H303), harmful in contact with skin (H313), and harmful if inhaled (H333) . This GHS profile is consistent across multiple SDS sources. In comparison, methyl 3‑aminobenzoate is also classified as an irritant but may carry additional sensitisation risks due to the free amine group . The well‑documented and consistent hazard classification of methyl 3‑carbamoylbenzoate facilitates straightforward risk assessment and compliance documentation, especially for procurement in ISO‑certified or GLP‑regulated facilities where incomplete safety data can delay project initiation.

Safety GHS classification Procurement risk assessment

Recommended Application Scenarios for Methyl 3-Carbamoylbenzoate Based on Quantitative Evidence


Regioisomer‑Sensitive Multi‑Step Synthesis Requiring Selective Crystallisation

The 51–54 °C melting‑point gap between methyl 3‑carbamoylbenzoate and its para isomer enables straightforward separation by fractional crystallisation. This is particularly advantageous in medicinal‑chemistry campaigns where a regioisomerically pure intermediate must be procured or generated in situ. Procurement of the pre‑resolved meta isomer eliminates the need for costly chiral‑ or regio‑specific chromatography .

Non‑Aqueous or Lipophilic Synthetic Pathways

With a measured logP ≈ 1.27, methyl 3‑carbamoylbenzoate is better suited to lipophilic reaction environments than the more polar amino‑substituted analogues. This makes it a preferred building block for the synthesis of lipophilic drug candidates or for ester‑based protecting‑group strategies in aprotic solvents, where aqueous‑workup losses must be minimised .

Orthogonal Protection‑Free Route Design

The simultaneous presence of an ester and a primary amide allows chemists to design synthetic sequences that exploit chemoselective transformations (e.g., ester reduction without affecting the amide). This reduces the need for protecting‑group manipulations, shortening step‑count and improving atom economy. It is especially relevant for process‑scale synthesis where every additional step carries a significant cost burden [1].

Safety‑Regulated Laboratory and Pilot‑Plant Environments

The uniformly documented GHS hazard profile (H303‑H313‑H333) simplifies safety‑data management and regulatory filings. For ISO‑certified and GLP‑regulated procurement, this consistency reduces the time spent on hazard evaluation and permits immediate entry into standard operating procedures .

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